molecular formula C13H16O2 B14374402 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole CAS No. 91069-74-8

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole

Cat. No.: B14374402
CAS No.: 91069-74-8
M. Wt: 204.26 g/mol
InChI Key: VZZIATCBYPIDIR-UHFFFAOYSA-N
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Description

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzodioxole ring substituted with a hex-1-en-1-yl group. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a hex-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond in the hex-1-en-1-yl group to a single bond, forming hexyl derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Hexyl derivatives

    Substitution: Brominated or nitrated benzodioxole derivatives

Scientific Research Applications

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(hex-1-en-1-yl)formamide
  • Hex-1-enyl acetate
  • Enyne sulfoxides

Uniqueness

5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure combined with a hex-1-en-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings.

Properties

CAS No.

91069-74-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-hex-1-enyl-1,3-benzodioxole

InChI

InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h5-9H,2-4,10H2,1H3

InChI Key

VZZIATCBYPIDIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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